molecular formula C15H25N3O2S B2769609 (E)-N-cyclohexyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide CAS No. 1164546-23-9

(E)-N-cyclohexyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide

Cat. No.: B2769609
CAS No.: 1164546-23-9
M. Wt: 311.44
InChI Key: QLJULGLASUDEHU-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule. It likely contains a cyclohexyl group, an ethyl group, an ethylimino group, and a thiazolidinone group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to the Malonic Ester and Acetoacetic Ester Synthesis . These methods involve the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide .


Chemical Reactions Analysis

The compound might undergo reactions similar to those of other organic compounds with similar functional groups. For example, it might undergo nucleophilic substitution reactions, condensation reactions, or decarboxylation reactions .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing it .

Properties

IUPAC Name

N-cyclohexyl-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-3-16-15-18(4-2)14(20)12(21-15)10-13(19)17-11-8-6-5-7-9-11/h11-12H,3-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJULGLASUDEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2CCCCC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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